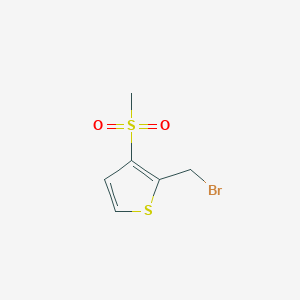

2-(Bromomethyl)-3-methylsulfonylthiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Metallation Reactions

Methylthio- and methylsulfonyl thiophenes, including derivatives like 2-(Bromomethyl)-3-methylsulfonylthiophene, have shown significance in metallation reactions. These thiophenes can be polymetallated using organolithium reagents and superbases, leading to various metallated products. For example, 3-(Methylsulfonyl)thiophene was found to undergo bimetallation at specific positions, indicating the chemical's utility in complex organic synthesis and metallation studies (Fattuoni et al., 2007).

Photoinduced Sulfonylation

A radical relay strategy involving 2-(Bromomethyl)-3-methylsulfonylthiophene derivatives has been developed for the generation of 3-(methylsulfonyl)benzo[b]thiophenes. This photoinduced sulfonylation process is efficient under mild conditions and initiates with the generation of a methyl radical, followed by a radical relay with sulfur dioxide, leading to the production of methylsulfonyl-containing compounds (Gong et al., 2019).

Synthesis of Benzothiazepines

2-(Bromomethyl)-1-sulfonylaziridines, which can be derived from compounds like 2-(Bromomethyl)-3-methylsulfonylthiophene, have been used in the synthesis of novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines. This process involves treatment with 2-aminothiophenol and showcases the versatility of these bromomethyl derivatives in synthesizing complex heterocyclic compounds (Karikomi et al., 2008).

Radical (Phenylsulfonyl)methylation

Visible-light-promoted radical (phenylsulfonyl)methylation reactions using bromomethyl phenyl sulfone derivatives, related to 2-(Bromomethyl)-3-methylsulfonylthiophene, have been developed. This method provides a mild and efficient way to access various (phenylsulfonyl)methylated compounds, highlighting the potential of these derivatives in radical-based synthetic chemistry (Liu & Li, 2016).

Mechanism of Action

Target of Action

Brominated compounds are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, brominated compounds typically undergo oxidative addition with palladium, forming a new pd–c bond . The bromine atom is then replaced by a nucleophilic organic group transferred from boron to palladium .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in synthetic pathways for creating complex organic molecules .

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, in which the compound may participate, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

2-(bromomethyl)-3-methylsulfonylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHHJEJPXKKKNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(SC=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-3-methylsulfonylthiophene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

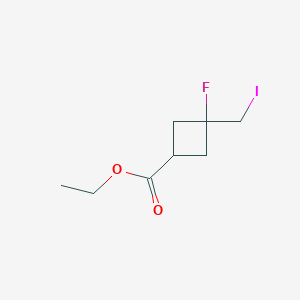

![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B2453738.png)

![2-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2453742.png)

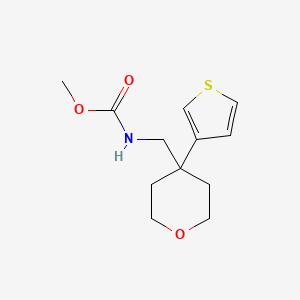

![6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole](/img/structure/B2453744.png)

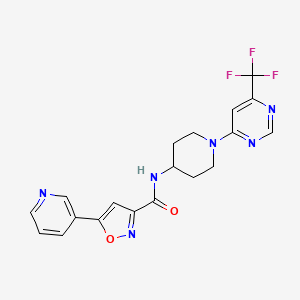

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide](/img/structure/B2453745.png)

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2453746.png)